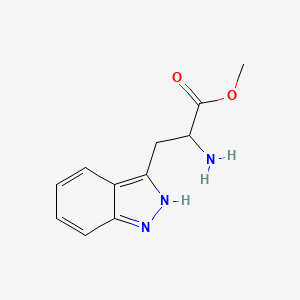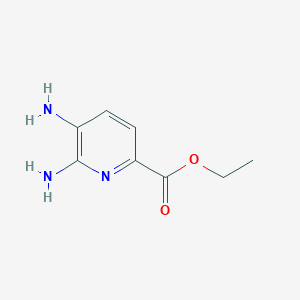
1-(4-Cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyanophenyl group, a pyrrolidinyl-pyridinyl moiety, and a phenylurea structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common route involves the following steps:
Preparation of 4-cyanophenyl isocyanate: This can be achieved by reacting 4-cyanophenylamine with phosgene under controlled conditions.
Synthesis of 6-(pyrrolidin-1-yl)pyridin-2-amine: This involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the reaction of 4-cyanophenyl isocyanate with 6-(pyrrolidin-1-yl)pyridin-2-amine in an appropriate solvent like dichloromethane to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
類似化合物との比較
Similar Compounds
4-cyanophenylurea: Lacks the pyrrolidinyl-pyridinyl moiety.
6-(pyrrolidin-1-yl)pyridin-2-ylurea: Lacks the cyanophenyl group.
3-(4-cyanophenyl)-1-phenylurea: Lacks the pyrrolidinyl-pyridinyl moiety.
Uniqueness
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of both the cyanophenyl and pyrrolidinyl-pyridinyl moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C23H21N5O |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea |
InChI |
InChI=1S/C23H21N5O/c24-16-17-9-11-19(12-10-17)25-23(29)26-20-6-3-5-18(15-20)21-7-4-8-22(27-21)28-13-1-2-14-28/h3-12,15H,1-2,13-14H2,(H2,25,26,29) |
InChIキー |
HWIMBWAXFAEZQR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


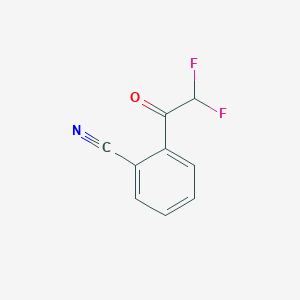

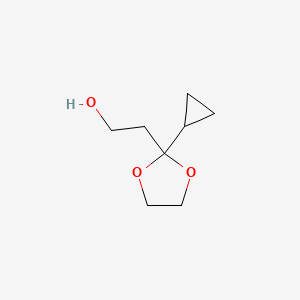
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
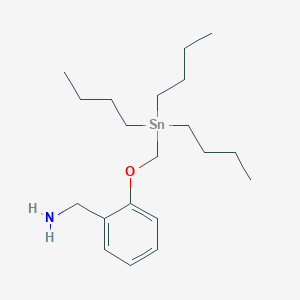
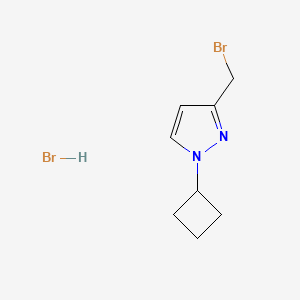
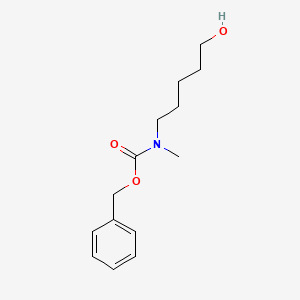
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)

